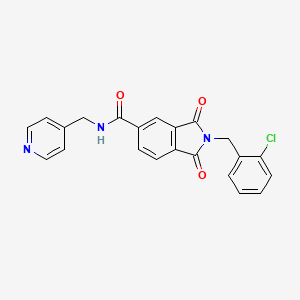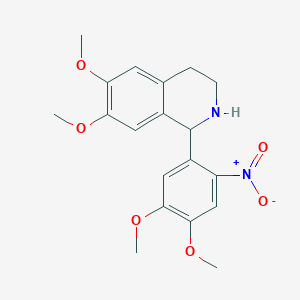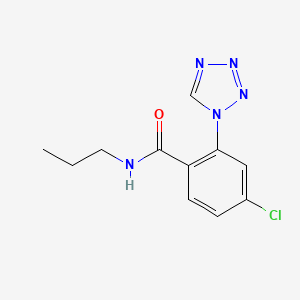![molecular formula C22H30N2O4 B5975693 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5975693.png)
2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol, also known as DMPE, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPE is a synthetic compound that belongs to the family of phenoxyethanols, which are commonly used as solvents and surfactants in various industrial applications. However, DMPE has unique properties that make it suitable for use in scientific research, particularly in the fields of biochemistry and pharmacology.
作用机制
The mechanism of action of 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol is not fully understood, but it is believed to involve interactions with lipid bilayers in cell membranes. This compound is thought to increase the fluidity of membranes by disrupting the packing of lipid molecules, which can alter the properties of membrane proteins and other membrane-associated molecules. This compound may also interact directly with membrane proteins, although this mechanism is less well understood.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to increase the activity of certain membrane proteins, such as the Na+/K+ ATPase and the NMDA receptor. This compound has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals and prevent oxidative damage to cells. In addition, this compound has been shown to have anti-inflammatory effects, which may be due to its ability to modulate the activity of immune cells.
实验室实验的优点和局限性
2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has several advantages for use in laboratory experiments. For example, this compound is relatively stable and easy to handle, which makes it suitable for use in a variety of experimental settings. This compound is also soluble in a variety of solvents, which allows for flexibility in experimental design. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound can be toxic at high concentrations, which may limit its use in certain applications. In addition, this compound can interact with other molecules in complex ways, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol. One area of interest is the development of new methods for synthesizing this compound, which could improve the yield and purity of the compound. Another area of interest is the exploration of new applications for this compound in scientific research. For example, this compound could be used to study the impact of membrane fluidity on the activity of other membrane-associated molecules, such as enzymes and signaling proteins. Additionally, this compound could be used to study the effects of lipid composition on the properties of cell membranes. Overall, this compound is a promising compound for use in scientific research, and there is much to be learned about its properties and potential applications.
合成方法
2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create this compound from precursor molecules. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of this compound from precursors. Both methods have been used successfully to produce this compound in high yields and purity.
科学研究应用
2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has been used extensively in scientific research due to its ability to interact with biological membranes. Specifically, this compound has been shown to increase the fluidity of cell membranes, which can have a variety of effects on cellular processes. For example, this compound has been used to study the impact of membrane fluidity on the activity of membrane proteins, such as ion channels and transporters. This compound has also been used to study the effects of lipid composition on membrane properties and function.
属性
IUPAC Name |
2-[2-[[3-(3,4-dimethoxyanilino)piperidin-1-yl]methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-26-21-10-9-18(14-22(21)27-2)23-19-7-5-11-24(16-19)15-17-6-3-4-8-20(17)28-13-12-25/h3-4,6,8-10,14,19,23,25H,5,7,11-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQCZFRSCSATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)CC3=CC=CC=C3OCCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dichloro-4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride](/img/structure/B5975614.png)

![N-[2-(dimethylamino)-4-quinolinyl]-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B5975624.png)
![3-methyl-4-(1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,2,5-oxadiazole](/img/structure/B5975629.png)

![3-[2-(methylamino)ethyl]-1H-1,2,4-triazol-5-amine dihydrobromide](/img/structure/B5975654.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5975670.png)
![1-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5975676.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B5975681.png)

![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5975701.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}propanamide](/img/structure/B5975704.png)

